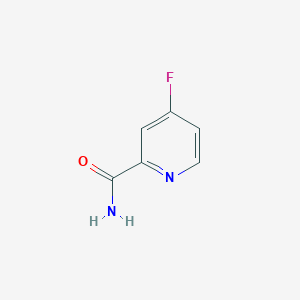

4-Fluoropicolinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are useful as synthons for medicinal applications, has been achieved through double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride . Similarly, the synthesis of fluoroquinolones, which are a class of antibacterial agents, involves the modification of the quinolone structure, as seen with the addition of a fluorine atom . The synthesis of 4-fluoropicolinamide would likely involve similar strategies of functional group modification and fluorination.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. For example, the crystal structure of a synthesized morpholine derivative was determined using X-ray diffraction, confirming the compound's monoclinic system and lattice parameters . The molecular structure of 4-fluoropicolinamide would similarly be important for its potential applications and could be analyzed using similar techniques.

Chemical Reactions Analysis

Fluorinated compounds often undergo specific chemical reactions due to the presence of the fluorine atom. For instance, the metalation directed by the fluorine atom was used for iodination of the quinoline ring in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . The reactivity of the fluorine atom in 4-fluoropicolinamide would also influence its chemical reactions and potential as a synthon in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the phototoxicity and cytotoxic activities of fluorinated quinolones were evaluated, indicating their potential as antimicrobial agents . The physical and chemical properties of 4-fluoropicolinamide, such as solubility, stability, and reactivity, would be important for its practical applications and could be inferred from studies on similar fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

PET Imaging in Parkinson's Disease

- Parkinson's Disease Monitoring : 4-Fluoropicolinamide derivatives, like N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide (18F-P3BZA), are used as radiotracers in PET imaging. This helps in tracking transplanted cells in the brain for Parkinson's disease therapy, offering insights into the efficacy of cellular therapies (Kiessling, 2014).

Cancer Diagnosis and Research

- Malignant Melanoma Detection : A variant, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), demonstrates significant performance in detecting both primary and metastatic melanomas. It shows strong uptake in tumors and rapid clearance from the background, making it a potential novel PET imaging agent for melanoma diagnosis (Pyo et al., 2020).

- Melanoma Clinical Application : The use of 18F-P3BZA in PET/CT imaging for melanoma patients shows high uptake in tumors, suggesting its potential in the specific imaging of melanoma and its metastases (Ma et al., 2018).

Drug Development and Molecular Studies

- Fluoroquinolones Research : Studies have explored the synthesis and antibacterial activities of fluoroquinolones, where 4-fluoropicolinamide might play a role in the structural formation of these compounds (Wolfson & Hooper, 1985).

- Antiproliferative Activities : Derivatives of 4-fluoropicolinamide, like 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, are studied for their inhibitory effects against cancer cell lines, offering pathways for developing new anticancer drugs (Zhang et al., 2021).

Fluorescent Probes and Imaging

- Cellular Imaging : Fluorescent derivatives of 4-fluoropicolinamide, like 4-morpholinoscriptaid (4MS), are used in fluorescence microscopy studies for cellular imaging, aiding in understanding cellular uptake and distribution (Fleming et al., 2015).

Chemical Synthesis and Material Science

- Synthetic Applications : The role of 4-fluoropicolinamide in the synthesis of diverse chemical compounds, such as fluorinated heterocycles, has been explored. These studies are crucial for pharmaceutical and agrochemical industries (Wu et al., 2017).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 4-Fluoropicolinamide are not mentioned in the search results, one paper discusses the potential of using a similar compound, 131 I-IFNABZA, as a theranostic agent against melanoma . This suggests that 4-Fluoropicolinamide and similar compounds could have potential applications in medical research and treatment.

Eigenschaften

IUPAC Name |

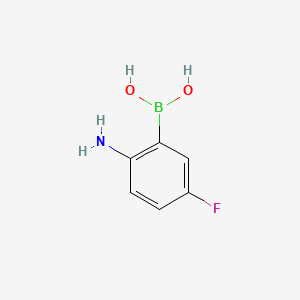

4-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTFGDXXDPAAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592835 | |

| Record name | 4-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropicolinamide | |

CAS RN |

1172938-55-4 | |

| Record name | 4-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.